Cas no 2228990-01-8 (1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid)
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid
- 2228990-01-8
- EN300-1994067
-
- Inchi: 1S/C9H10ClNO2S/c10-8-11-5-6(14-8)9(7(12)13)3-1-2-4-9/h5H,1-4H2,(H,12,13)
- InChI Key: WTYSJGYJABKVID-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2(C(=O)O)CCCC2)S1
Computed Properties
- Exact Mass: 231.0120774g/mol
- Monoisotopic Mass: 231.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 78.4Ų
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994067-1g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-5g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 5g |
$3520.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-10g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-0.05g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-0.1g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-0.25g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-0.5g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-1.0g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1994067-2.5g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1994067-5.0g |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid |
2228990-01-8 | 5g |
$3520.0 | 2023-06-01 |
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid
Introduction to 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid (CAS No. 2228990-01-8)
1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228990-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a cyclopentane ring conjugated with a thiazole moiety, which is further substituted with a chloro group and a carboxylic acid functional group. The unique structural arrangement of this molecule imparts distinct chemical properties that make it a promising candidate for various biochemical applications.
The thiazole ring is a pivotal feature of this compound, known for its stability and versatility in biological systems. Thiazole derivatives are widely recognized for their pharmacological activity, including antimicrobial, antifungal, and anti-inflammatory properties. The presence of the chloro substituent at the 2-position of the thiazole ring enhances the electrophilicity of the molecule, making it more reactive in certain chemical transformations. This reactivity is particularly useful in drug synthesis, where such modifications can influence binding affinity and metabolic stability.
The cyclopentane carboxylic acid moiety at the 1-position introduces a rigid aromatic structure to the molecule, which can contribute to improved solubility and bioavailability in biological systems. This structural feature is often exploited in medicinal chemistry to optimize pharmacokinetic profiles. The combination of these functional groups creates a complex interplay of electronic and steric effects, which can be leveraged to design molecules with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid and biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The chloro-thiazole scaffold has been particularly investigated for its potential in modulating enzyme activity, with preliminary findings indicating promising results in preclinical models.
In the realm of drug discovery, the synthesis of analogs derived from 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid represents an active area of research. By strategically modifying the substituents on the thiazole ring or introducing additional functional groups, chemists aim to enhance potency, selectivity, and metabolic stability. For instance, derivatives with optimized solubility profiles may exhibit improved oral bioavailability, while modifications aimed at increasing binding affinity could lead to more effective therapeutic agents.
The pharmacokinetic properties of this compound are also under scrutiny. The cyclopentane ring contributes to structural rigidity, which can influence how the molecule interacts with metabolic enzymes such as cytochrome P450 (CYP) enzymes. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens. Advanced techniques like high-throughput screening (HTS) have been employed to rapidly assess the potential of 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid as a lead compound for further development.
Moreover, the synthetic pathways for producing this compound have been refined to ensure high yield and purity. Modern synthetic methodologies often involve multi-step reactions that incorporate cross-coupling techniques, nucleophilic substitutions, and cyclization reactions. These approaches not only facilitate the efficient preparation of the target molecule but also allow for easy diversification to generate libraries of analogs for screening purposes.
The biological activity of 1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid has been explored in various preclinical models. Initial studies have shown potential applications in treating conditions associated with oxidative stress and inflammation. The thiazole core is known to interact with redox-sensitive proteins and signaling pathways, making it a viable candidate for therapeutic intervention. Additionally, the carboxylic acid group provides a site for further derivatization into esters or amides, expanding its utility as a building block in drug design.
In conclusion,1-(2-chloro-1,3-thiazol-5-yl)cyclopentane-1-carboxylic acid (CAS No. 2228990-01-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising a chloro-substituted thiazole ring linked to a cyclopentane carboxylic acid—make it an attractive scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications and refine synthetic strategies, positioning this molecule as a valuable asset in the quest for innovative treatments across multiple therapeutic areas.
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